3-Cyclopropylbenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 3-cyclopropylbenzoic acid and its derivatives has been explored through various methods. For instance, Turner and Suto (1993) described the synthesis of 3-cyclopropyl-2, 4, 5-trifluorobenzoic acids from 1-bromo-2, 4, 5-trifluorobenzene and 2, 4, 5-trifluoro-3-hydroxybenzoic acid, highlighting its role as a useful intermediate for the synthesis of quinolone antibacterials (Turner & Suto, 1993). Furthermore, the continuous synthesis of related compounds demonstrates the evolving methods in producing these acids efficiently, emphasizing the importance of safety and yield optimization in pharmaceutical chemistry (艳梅 董, 2023).
Molecular Structure Analysis
The molecular structure of 3-cyclopropylbenzoic acid and its derivatives has been extensively analyzed, with studies focusing on their crystalline structures. For example, Thimmegowda et al. (2008) provided detailed insights into the crystal and molecular structure of a closely related compound, showcasing the significance of intramolecular hydrogen bonding and the spatial arrangement of functional groups (Thimmegowda et al., 2008).
Chemical Reactions and Properties
3-Cyclopropylbenzoic acid undergoes a variety of chemical reactions, illustrating its versatility as a synthetic intermediate. Studies have shown its involvement in cyclopropanation reactions, C-H insertion, and its potential in forming cyclic compounds through rearrangement processes. For instance, the cyclopropanation reaction of chromium Fischer carbene complexes with alkenyl oxazolines has been examined, revealing high diastereoselectivity and enantioselectivity in the synthesis of functionalized cyclopropanes (Barluenga et al., 2001).
Scientific Research Applications
Catalytic Applications in Organic Synthesis
3-Cyclopropylbenzoic acid and its derivatives have been explored in catalytic applications, particularly in the context of gold-catalyzed reactions. For instance, water-soluble gold(I) and gold(III) complexes with sulfonated N-heterocyclic carbene ligands have demonstrated effectiveness as catalysts in the cycloisomerization of γ-alkynoic acids to enol-lactones under mild conditions. This catalytic activity is notable for its selectivity and recyclability, providing a sustainable approach to synthesizing enol-lactones, which are valuable in organic synthesis (Tomás‐Mendivil et al., 2013).
Environmental Monitoring and Health Studies
Another significant area of research involving derivatives of 3-Cyclopropylbenzoic acid is in environmental health studies. Specifically, 3-Phenoxybenzoic acid, a metabolite related to the pyrethroid class of insecticides, has been detected in a large percentage of urine samples analyzed in the U.S. National Health and Nutrition Examination Survey. This has led to studies exploring the sources of exposure, including diet and household pesticide use, to better understand the pathways through which the general population, especially children, are exposed to pyrethroids (Riederer et al., 2008).
Computational Chemistry for Stability and Reactivity Analysis
Computational chemistry methods have also been applied to study the stability and reactivity of cyclopropyl compounds and their derivatives. Through semi-empirical methods like AM1 and PM3, researchers have analyzed the energy parameters and reactivity of various cyclopolic acid compounds, providing insights into their stability and potential reactivity. Such studies are foundational for understanding the chemical properties of these compounds and their potential applications in various fields (Arsyad et al., 2021).
Applications in Dye Synthesis
Research on the synthesis of new azo disperse dyes derived from 4-hydroxybenzo[h]quinolin-2-(1H)-one, a compound related to 3-Cyclopropylbenzoic acid, highlights the role of these derivatives in developing novel dyes with potential applications in textiles. The solvent effects on the ultraviolet–visible absorption spectra of these dyes and their color properties based on substituents offer insights into dye chemistry and applications (Rufchahi & Gilani, 2012).
Development of Insecticidal Compounds
The synthesis and study of novel 2-fluorophenyl-5-aryl/cyclopropyl-1,3,4-oxadiazoles, which include cyclopropyl derivatives, have been conducted to evaluate their insecticidal activities. These studies contribute to the development of new insecticidal compounds that could offer more effective and safer alternatives for pest control, demonstrating the diverse applications of 3-Cyclopropylbenzoic acid derivatives in agriculture and public health (Shi et al., 2000).
Safety And Hazards
properties
IUPAC Name |
3-cyclopropylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRAQQYDNSRVRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80300156 | |
Record name | 3-Cyclopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylbenzoic acid | |
CAS RN |
1129-06-2 | |
Record name | 1129-06-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Cyclopropylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80300156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Cyclopropylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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